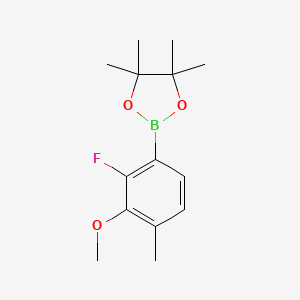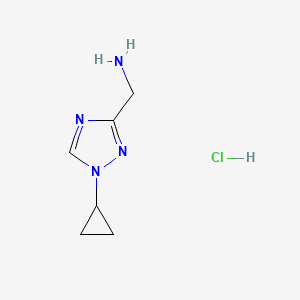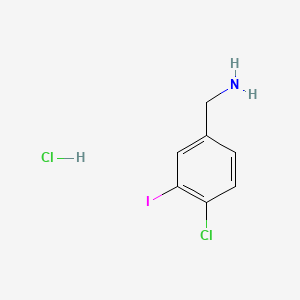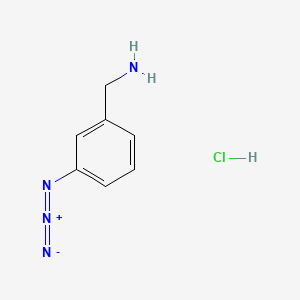![molecular formula C6H5ClN4 B13459011 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine CAS No. 2411635-86-2](/img/structure/B13459011.png)
6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound characterized by a fused pyrazole and pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including drug design and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methylpyrazine with hydrazine hydrate, followed by cyclization to form the desired pyrazolo[3,4-b]pyrazine structure . The reaction conditions often involve heating in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyrazines, N-oxides, and hydrogenated derivatives .
科学研究应用
6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Pyrazolo[3,4-b]quinolines: These compounds have an additional benzene ring fused to the pyrazolo[3,4-b]pyrazine core.
Uniqueness: 6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and methyl group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as a bioactive molecule .
属性
CAS 编号 |
2411635-86-2 |
|---|---|
分子式 |
C6H5ClN4 |
分子量 |
168.58 g/mol |
IUPAC 名称 |
6-chloro-2-methylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-4-6(10-11)9-5(7)2-8-4/h2-3H,1H3 |
InChI 键 |
HSOWDTKIWJFJHY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=N1)N=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
amine hydrochloride](/img/structure/B13458935.png)



![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)


![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
amine hydrochloride](/img/structure/B13458984.png)
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
![{5-Oxaspiro[3.4]octan-6-yl}methanol](/img/structure/B13459009.png)
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)
